

Core Identity and Key Targets

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Compound Focus: Talabostat mesylate

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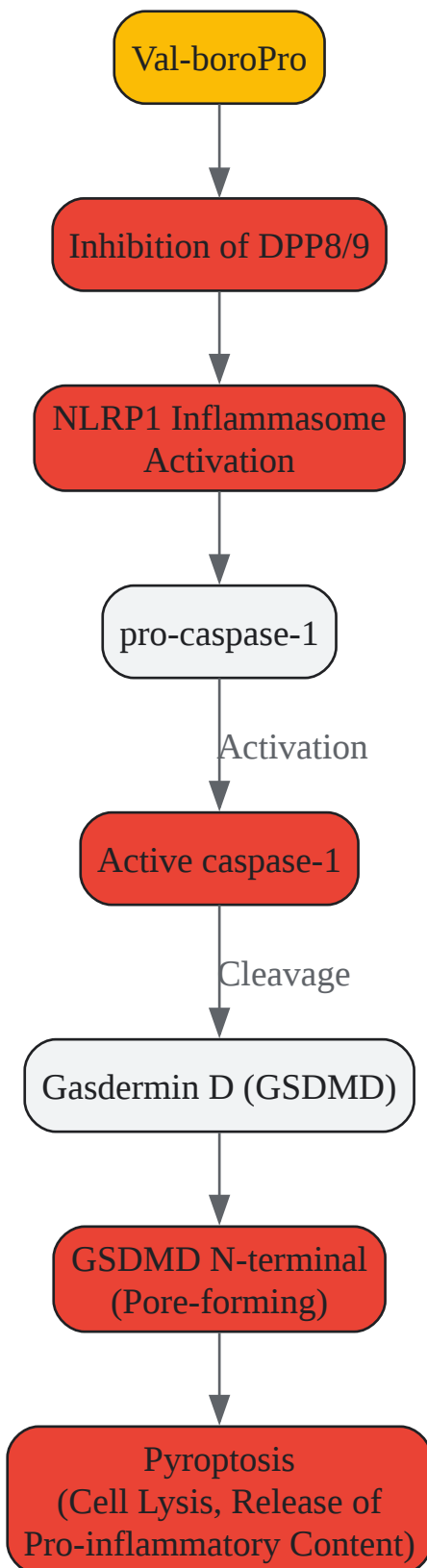
Val-boroPro is a boronic dipeptide that functions as a non-selective, potent inhibitor of post-proline cleaving serine proteases [1] [2] [3]. The table below summarizes its primary enzyme targets and measured inhibitory activity.

Enzyme Target	Inhibitory Activity (IC ₅₀ or K _i)	Cellular Location
DPP4 (CD26)	IC ₅₀ < 4 nM [3] [4]	Extracellular / Cell surface
DPP8	IC ₅₀ = 4 nM; K _i = 1.5 nM [3] [4]	Intracellular / Cytosolic
DPP9	IC ₅₀ = 11 nM; K _i = 0.76 nM [3] [4]	Intracellular / Cytosolic
FAP	IC ₅₀ = 560 nM [3] [4]	Extracellular / Cell surface
QPP	IC ₅₀ = 310 nM [3]	Intracellular

While it inhibits multiple enzymes, research has established that its immunostimulatory and antitumor effects are specifically linked to the inhibition of **DPP8 and DPP9** [5] [6].

Mechanism of Action: From DPP8/9 Inhibition to Pyroptosis

Val-boroPro's key mechanism involves triggering pyroptosis in monocytes and macrophages by inhibiting DPP8 and DPP9, which subsequently activates the innate immune sensor NLRP1. The signaling pathway can be summarized as follows:



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Val-boroPro-induced pyroptosis signaling pathway.

- **DPP8/9 as an Intracellular Checkpoint:** In their active state, DPP8 and DPP9 act as a checkpoint by binding to and repressing the inflammasome sensor protein NLRP1. Val-boroPro inhibits DPP8/9, disrupting this inhibitory complex and freeing NLRP1 to activate the inflammatory cascade [1] [2].
- **Downstream Inflammasome Activation:** The released NLRP1 recruits and activates pro-caspase-1. This activation can occur directly or via the adapter protein ASC, leading to the cleavage of pro-caspase-1 into its active form [1] [5].
- **Execution of Pyroptosis:** Active caspase-1 then cleaves the protein gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to lytic cell death (pyroptosis). This process results in the release of pro-inflammatory cytokines like IL-1 β and IL-18, which help stimulate a broader immune attack [1] [5] [2].

Key Experimental Evidence and Protocols

The mechanistic model is supported by several key experiments. Here are summaries of the foundational protocols.

Establishing DPP8/9 as Critical Targets

A pivotal study used CRISPR/Cas9-mediated knockout in THP-1 monocytes to identify the essential targets [5].

- **Objective:** To determine which serine protease knockout recapitulates Val-boroPro-induced cell death.
- **Methods:**
 - THP-1 monocytes expressing Cas9 were transfected with sgRNAs targeting *DPP4*, *DPP7*, *DPP8*, and *DPP9*.
 - Protein knockdown was confirmed by immunoblotting and activity-based protein profiling (ABPP) using a biotinylated fluorophosphonate probe.
 - Cell death was measured by Lactate Dehydrogenase (LDH) release assay.
- **Key Finding:** Only **DPP9 knockout** alone caused significant basal LDH release. However, Val-boroPro could still induce additional cell death in DPP9-deficient cells, indicating that **inhibition of both DPP8 and DPP9** contributes to the pyroptotic response [5].

Linking Pyroptosis to Nlrp1b

Research in mouse models provided direct genetic evidence for NLRP1's role [1].

- **Objective:** To identify the pattern recognition receptor required for DPP8/9 inhibitor-induced pyroptosis.
- **Methods:**
 - **Genetic Knockout:** RAW 264.7 macrophages and primary mouse macrophages with genetic deletions of *Nlrp1b* were treated with Val-boroPro and other DPP8/9 inhibitors. Cell death was measured and compared to wild-type and *Casp1*^{-/-} cells.
 - **Strain Sensitivity:** Macrophages from various inbred mouse strains (carrying different functional *Nlrp1b* alleles) were tested for sensitivity to Val-boroPro.
- **Key Finding:** *Nlrp1b*^{-/-} macrophages were completely resistant to Val-boroPro-induced pyroptosis, demonstrating that **Nlrp1b is essential** for this cell death pathway [1].

In Vitro Pyroptosis Induction in Human Macrophages

A standard method for studying Val-boroPro's effects involves using differentiated THP-1 cells [7].

- **Cell Line:** Human THP-1 monocytic cells.
- **Differentiation:** THP-1 cells are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
- **Pyroptosis Induction:**
 - Differentiated THP-1 macrophages are treated with **15 µM Val-boroPro for 72 hours** [7].
 - **Validation of Pyroptosis:**
 - **Cell Viability:** Measured by CCK-8 assay.
 - **Cell Death:** Quantified by LDH release assay.
 - **Inflammasome Activation:** Analyzed by western blot for cleaved caspase-1, IL-1β, IL-18, and NLRP3.
 - **Cytokine Release:** Detected by ELISA in the cell culture supernatant.

Research Applications and Biological Effects

The primary research application of Val-boroPro is as a **chemical tool to induce pyroptosis** and study the DPP8/9-NLRP1 inflammasome axis [2] [6]. Its key biological effects include:

- **Antitumor Immunity:** In murine models, Val-boroPro causes tumor regression and rejection. This effect is immune-mediated, as it is attenuated in lymphocyte-deficient mice and involves the production of immunomodulatory cytokines (e.g., G-CSF, CXCL1) and the priming of tumor-specific T-cells [5] [8] [4].

- **Immune Adjuvant Activity:** Val-boroPro accelerates the priming of T-cells by modulating dendritic cell (DC) trafficking to tumor-draining lymph nodes. When combined with a DC vaccine, it can lead to the complete regression of established tumors [8].
- **Caspase-1 Dependent Response:** The immunostimulatory effects are entirely dependent on caspase-1 activation, as *Casp1*^{-/-} mice do not show elevated cytokines after Val-boroPro administration [5].

Limitations and Research Considerations

When working with Val-boroPro, several important limitations must be considered:

- **Lack of Selectivity:** As a non-selective DPP inhibitor, Val-boroPro also potently inhibits DPP4 and FAP. Observed phenotypes must be confirmed using more selective DPP8/9 inhibitors or genetic approaches (e.g., DPP8/9 knockout) to rule out contributions from other targets [5] [9] [3].
- **Cell-Type Specificity:** It induces pyroptosis selectively in monocytes and macrophages, but not in all immune cells. For instance, U937 cells (a monocytic line) are notably insensitive [5].
- **Strain-Dependent Effects (Mouse Models):** The response to Val-boroPro in mouse macrophages depends on the **Nlrp1b allele**. Macrophages from CAST/EiJ mice (allele 5) are resistant, while those from BALB/c (allele 1), C57BL/6J (allele 2), and others are sensitive. Genetic background must be considered when designing and interpreting in vivo experiments [1].

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